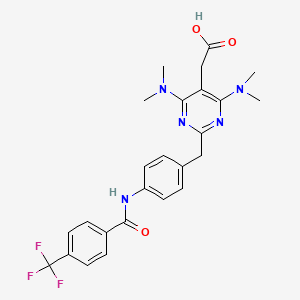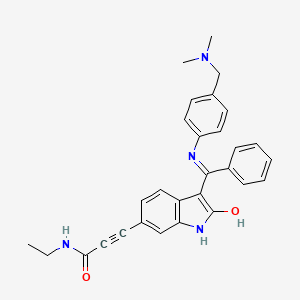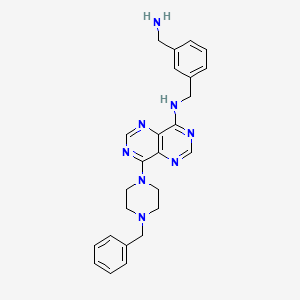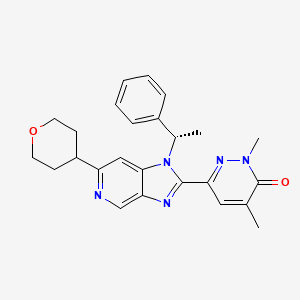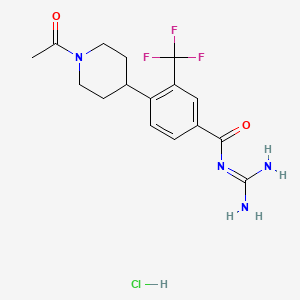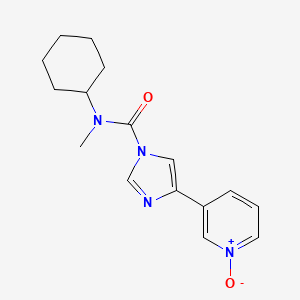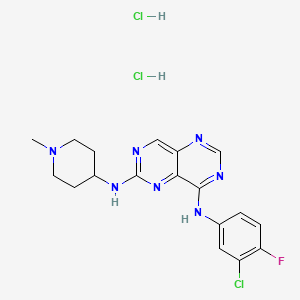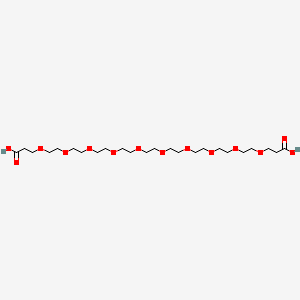
双-PEG10酸
描述
Bis-PEG10-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system . The compound’s hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .
科学研究应用
Bis-PEG10-acid has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
The biochemical properties of Bis-PEG10-acid are largely derived from its PEG backbone and terminal carboxylic acid groups . The carboxylic acid groups can form stable amide bonds with primary amines, which allows Bis-PEG10-acid to interact with a variety of biomolecules
Molecular Mechanism
The molecular mechanism of Bis-PEG10-acid is not well-defined. It is known that the terminal carboxylic acids of Bis-PEG10-acid can react with primary amine groups to form a stable amide bond
准备方法
Synthetic Routes and Reaction Conditions
Bis-PEG10-acid is synthesized through a series of chemical reactions that introduce carboxylic acid groups at both ends of a PEG chain. The process typically involves the following steps:
Introduction of Carboxylic Acid Groups: The activated PEG is then reacted with carboxylic acid-containing compounds to form stable amide bonds, resulting in Bis-PEG10-acid.
Industrial Production Methods
Industrial production of Bis-PEG10-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Controlled Reaction Conditions: The reactions are carried out under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
化学反应分析
Types of Reactions
Bis-PEG10-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid groups can react with primary and secondary amines to form stable amide bonds.
Common Reagents and Conditions
EDC: Used for activating carboxylic acids to form amide bonds.
DCC: Another carbodiimide used for coupling reactions.
HATU: A highly efficient coupling reagent for forming amide bonds.
Major Products Formed
The major products formed from reactions involving Bis-PEG10-acid are typically amide-linked conjugates of the PEG chain with various biomolecules, enhancing their solubility and stability .
作用机制
Bis-PEG10-acid functions primarily as a linker molecule. In the context of PROTACs, it connects two essential ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The hydrophilic PEG spacer enhances solubility, ensuring efficient interaction with the target molecules .
相似化合物的比较
Similar Compounds
Bis-PEG9-acid: Similar to Bis-PEG10-acid but with a shorter PEG chain.
Bis-PEG12-acid: Contains a longer PEG chain, offering different solubility and flexibility properties.
Uniqueness
Bis-PEG10-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular spacing and solubility enhancement .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUGGOOBJIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


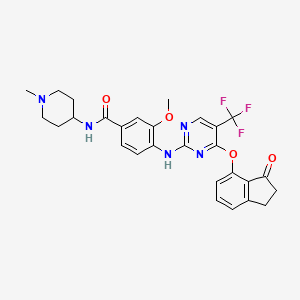
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
